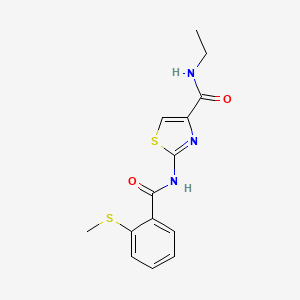

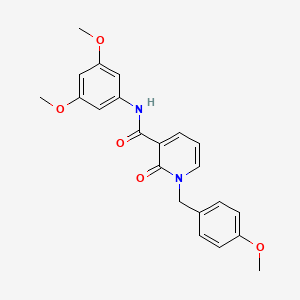

N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide” is a compound that belongs to the thiazole family . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Over the years, thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, has been a subject of research in medicinal chemistry . The synthesis process often involves a series of transformations, including protection of the amino group, hydrolysis of the ester group, and formation of intermediate amides .Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a planar thiazole ring. The aromaticity of the ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives, including “this compound”, can undergo various chemical reactions due to the presence of the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Therapeutic Potential in Antioxidant and Anti-inflammatory Applications

A study highlights the synthesis and pharmacological evaluation of novel benzofused thiazole derivatives, demonstrating their in vitro antioxidant and anti-inflammatory activities. The compounds, specifically 3c, 3d, and 3e, showed significant anti-inflammatory activity compared to standard references and potential antioxidant activity against various reactive species. Molecular docking studies further supported their binding affinity towards anti-inflammatory active sites, suggesting benzofused thiazole derivatives as promising templates for new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Broad Spectrum of Biological Activities

The synthesis and biological importance of 2-(thio)ureabenzothiazoles (TBTs and UBTs) are reviewed, revealing a wide spectrum of pharmacological activities. These compounds are significant in medicinal chemistry, with applications ranging from the treatment of rheumatoid arthritis to use as fungicides and herbicides. The review covers synthetic methodologies and highlights the potential therapeutic applications of UBTs and TBTs, underscoring their importance in drug design and synthesis (Rosales-Hernández et al., 2022).

Anticancer Applications

Research on benzothiazole derivatives presents them as compounds with a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The review of patents filed between 2010 and 2014 pertaining to benzothiazole-based chemotherapeutic agents suggests the growing importance of this nucleus in drug discovery, particularly for cancer treatment. The structural simplicity and synthetic accessibility of benzothiazoles provide a valuable foundation for developing new chemical entities with potential market progress (Kamal et al., 2015).

Direcciones Futuras

The future directions for the research on “N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide” and other thiazole derivatives could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in medicine and other fields .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit Traf2- and Nck-interacting kinase (TNIK), a molecule that regulates the Wnt signaling pathway .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, including those involved in cancer progression .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .

Propiedades

IUPAC Name |

N-ethyl-2-[(2-methylsulfanylbenzoyl)amino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S2/c1-3-15-13(19)10-8-21-14(16-10)17-12(18)9-6-4-5-7-11(9)20-2/h4-8H,3H2,1-2H3,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFHYNHOKJOFRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,8R)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2886428.png)

![9-benzyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2886432.png)

![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2886435.png)

![1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2886436.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)

![N-(3,5-dimethylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2886446.png)

![Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2886449.png)